N-cyclobutyl-5-methylpyridin-3-amine
CAS No.:
Cat. No.: VC20187636
Molecular Formula: C10H14N2
Molecular Weight: 162.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14N2 |
|---|---|
| Molecular Weight | 162.23 g/mol |
| IUPAC Name | N-cyclobutyl-5-methylpyridin-3-amine |
| Standard InChI | InChI=1S/C10H14N2/c1-8-5-10(7-11-6-8)12-9-3-2-4-9/h5-7,9,12H,2-4H2,1H3 |
| Standard InChI Key | FDZHDBMTSMLWIL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CN=C1)NC2CCC2 |
Introduction
N-cyclobutyl-5-methylpyridin-3-amine is a heterocyclic organic compound characterized by a pyridine ring substituted with a cyclobutyl group and a methyl group at the 5-position. Its molecular formula is C10H14N2, and it has a molecular weight of approximately 162.24 g/mol . This compound is of interest due to its potential biological activities and applications in drug development.
Synthesis Methods
The synthesis of N-cyclobutyl-5-methylpyridin-3-amine can be achieved through several methods, with the Suzuki-Miyaura cross-coupling reaction being one of the most common approaches. This method involves the coupling of a pyridine derivative with a cyclobutyl boronic acid or ester in the presence of a palladium catalyst.
Biological Activities and Applications
N-cyclobutyl-5-methylpyridin-3-amine has been explored for its potential biological activities, including interactions with enzymes and receptors. These interactions suggest possible applications in drug development and biochemical assays. Preliminary studies indicate that it may exhibit therapeutic properties, although further research is necessary to fully elucidate its pharmacological profile.
Similar Compounds
Several compounds share structural similarities with N-cyclobutyl-5-methylpyridin-3-amine. Notable examples include:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 5-Methylpyridin-3-amine | 0.90 | Lacks cyclobutyl group; simpler structure |
| N-cyclobutylpyridin-3-amine | 0.85 | Contains only cyclobutyl without methyl substitution |
| 3-Amino-5-methylpyridine | 0.87 | Different amine positioning; lacks cyclobutyl group |
Research Findings and Future Directions
Research on N-cyclobutyl-5-methylpyridin-3-amine focuses on its binding affinity to biological targets relevant to disease pathways. Techniques such as enzyme inhibition assays and receptor binding studies are commonly used to assess its pharmacodynamics and pharmacokinetics. These studies are crucial for understanding how this compound may influence various biochemical pathways.
Future research should aim to explore its therapeutic potential further and investigate its safety and efficacy in preclinical models. Additionally, optimizing synthesis methods to improve yield and purity could enhance its availability for research purposes.
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